molecular formula C8H11FN2 B14184721 3-(4-Fluoropyridin-3-YL)propan-1-amine

3-(4-Fluoropyridin-3-YL)propan-1-amine

Cat. No.: B14184721
M. Wt: 154.18 g/mol
InChI Key: IBSCIEUQFDMYOK-UHFFFAOYSA-N
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Description

3-(4-Fluoropyridin-3-YL)propan-1-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which significantly influences its chemical and physical properties. Fluorinated compounds are of great interest in various fields due to their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the fluorination process.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 3-(4-Fluoropyridin-3-YL)propan-1-amine, often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(4-Fluoropyridin-3-YL)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological macromolecules due to its fluorinated nature.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, often leading to increased biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoropyridin-4-yl)propan-1-amine
  • 3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride

Uniqueness

3-(4-Fluoropyridin-3-YL)propan-1-amine is unique due to its specific fluorination pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. This uniqueness can be leveraged in various applications, particularly in drug development and material science .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

3-(4-fluoropyridin-3-yl)propan-1-amine

InChI

InChI=1S/C8H11FN2/c9-8-3-5-11-6-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2

InChI Key

IBSCIEUQFDMYOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1F)CCCN

Origin of Product

United States

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